(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile
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Overview
Description
(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile is an organic compound characterized by the presence of a trimethylsilyl group, a phenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile typically involves the use of commercially available starting materials and reagents. One common method involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include n-butyllithium, trimethylsilyl chloride, and various oxidizing and reducing agents. Reaction conditions typically involve low temperatures and anhydrous solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile has a wide range of applications in scientific research, including:
Biology: Investigated for its potential biological activity and as a building block for the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, allowing for selective reactions at other functional sites. The phenyl and nitrile groups may also contribute to the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Similar in having a trimethylsilyl group and used in the synthesis of biologically active compounds.
(2R,3E)-2-[(Trimethylsilyl)oxy]-3-heptenenitrile: Shares the trimethylsilyl and nitrile groups, used in similar synthetic applications.
Uniqueness
(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a phenyl group and a nitrile group, along with the trimethylsilyl group, makes it a versatile compound in organic synthesis and research.
Properties
CAS No. |
291273-64-8 |
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Molecular Formula |
C14H19NOSi |
Molecular Weight |
245.39 g/mol |
IUPAC Name |
(2R)-2-methyl-4-phenyl-2-trimethylsilyloxybut-3-enenitrile |
InChI |
InChI=1S/C14H19NOSi/c1-14(12-15,16-17(2,3)4)11-10-13-8-6-5-7-9-13/h5-11H,1-4H3/t14-/m1/s1 |
InChI Key |
NGOVUYGKOJTWKG-CQSZACIVSA-N |
Isomeric SMILES |
C[C@@](C=CC1=CC=CC=C1)(C#N)O[Si](C)(C)C |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)(C#N)O[Si](C)(C)C |
Origin of Product |
United States |
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